![molecular formula C16H24N2O3 B1429802 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid CAS No. 874801-15-7](/img/structure/B1429802.png)
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
Übersicht
Beschreibung
“3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid” is a chemical compound with the CAS Number: 874801-15-7 . It has a molecular weight of 292.38 . This compound is used in scientific research, and its unique structure allows for various applications, including drug development and material synthesis.
Molecular Structure Analysis
The IUPAC Name of the compound is “this compound”. The InChI Code is "1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20)" .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Methodology
- Synthesis of Diazepines : 1,4-Diazepines, which are structurally related to the compound of interest, are significant for their diverse biological activities. Research has extensively explored their synthesis, reactions, and potential pharmaceutical applications. These compounds are known for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, indicating their potential utility in pharmaceutical industries (Rashid et al., 2019).
Biological and Pharmacological Importance
- Pharmacological Activities of Benzodiazepines : Benzodiazepine derivatives, which share the diazepan structural motif, are widely used for their sedative, anxiolytic, and hypnotic properties. Studies have shown that these compounds, through their interaction with the GABA_A receptor, provide significant therapeutic benefits in treating anxiety, sleep disorders, and other conditions. The pharmacokinetic and pharmacodynamic profiles of these derivatives highlight their importance in clinical and therapeutic settings (Ameer & Greenblatt, 1981).
Environmental and Industrial Applications
- Degradation and Environmental Fate of Organic Compounds : Research on the environmental fate, degradation, and treatment of organic pollutants, including those structurally related to the methoxybenzyl group, emphasizes the importance of understanding the persistence and transformation of chemical compounds in aquatic environments. Advanced oxidation processes and enzymatic treatments have been explored for the degradation of persistent organic pollutants, indicating the relevance of these methods in reducing environmental contamination (Qutob et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with the gaba transferase . GABA transferase is an enzyme that plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity, thereby influencing the levels of gaba in the nervous system .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given its potential interaction with GABA transferase . This pathway is critical for inhibitory neurotransmission in the central nervous system. Alterations in this pathway can have significant effects on neuronal excitability and can contribute to conditions such as epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
3-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKJSGYRDPEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



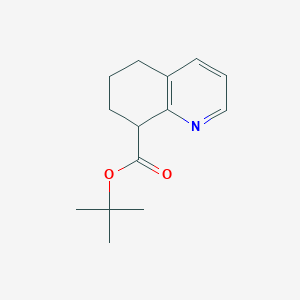
![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)

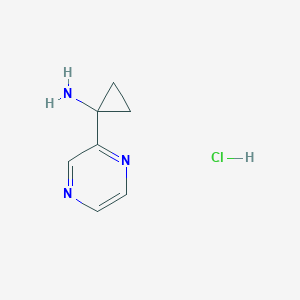

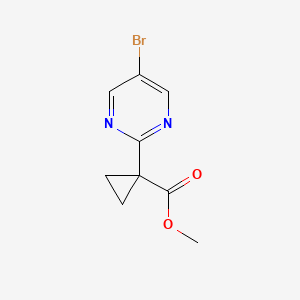
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
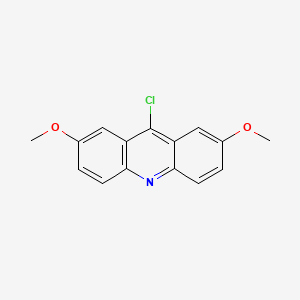
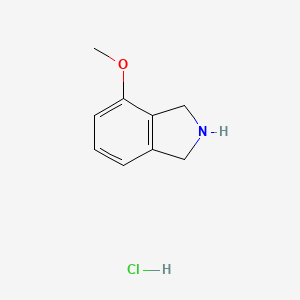
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
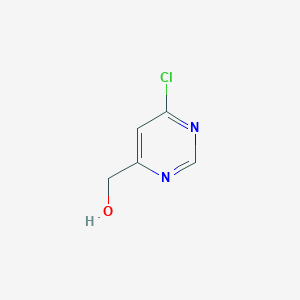
![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
